1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione
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Overview
Description
1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the 1-position and a triisopropylsilyl group at the 2-position of the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and photon upconversion systems .
Preparation Methods
The synthesis of 1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.
Substitution: The amino and silyl groups can participate in substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of advanced materials for OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism by which 1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer processes. This makes it useful in applications such as photon upconversion, where it helps convert low-energy photons to higher-energy photons .
Comparison with Similar Compounds
1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in photon upconversion.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
1-Amino-2-methylanthracenedione: Similar in structure but with different substituents, leading to varied reactivity and applications
The uniqueness of 1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity, making it valuable for specialized applications.
Properties
CAS No. |
110036-09-4 |
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Molecular Formula |
C23H29NO2Si |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-amino-2-tri(propan-2-yl)silylanthracene-9,10-dione |
InChI |
InChI=1S/C23H29NO2Si/c1-13(2)27(14(3)4,15(5)6)19-12-11-18-20(21(19)24)23(26)17-10-8-7-9-16(17)22(18)25/h7-15H,24H2,1-6H3 |
InChI Key |
DUTVCKUBLRBFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N)(C(C)C)C(C)C |
Origin of Product |
United States |
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